N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide

Antimicrobial resistance Pyridyl-thiazole SAR Sulfonamide positional isomerism

Researchers requiring a defined arylsulfonamidothiazole for human 11β-HSD1 inhibition face a critical substitution problem: N-methylpiperazinamide analogs are optimized for murine, not human, enzyme. This compound solves that mismatch. Its N,N-diethyl substitution on the benzenesulfonamide matches the pharmacophore proven by Barf et al. (IC₅₀ = 52 nM for the prototype) with >200-fold selectivity over 11β-HSD2. • Pyridin-3-yl orientation delivers Gram-positive activity against S. epidermidis (MIC = 32 µg/mL). • Para-benzenesulfonamide connectivity enables ATP-binding pocket engagement per EP2678336B1 kinase pharmacophore. • Available via custom synthesis with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C18H19N3O2S2
Molecular Weight 373.5 g/mol
Cat. No. B12205422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide
Molecular FormulaC18H19N3O2S2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
InChIInChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-7-14(8-10-16)17-13-24-18(20-17)15-6-5-11-19-12-15/h5-13H,3-4H2,1-2H3
InChIKeySNNIPWDJBLBPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide: Identity & Core Scaffold


N,N-Diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide (CAS 618063-18-6) is a synthetic small molecule (C₁₈H₁₉N₃O₂S₂, MW 373.5 g/mol) that integrates a pyridin-3-yl group at the thiazole 2-position with an N,N-diethyl benzenesulfonamide at the thiazole 4-position . This scaffold belongs to the arylsulfonamidothiazole class, a chemotype with demonstrated pharmacological relevance across multiple target families including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1], protein kinases [2], and antimicrobial targets [3].

N,N-Diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide: Non-Interchangeability with Generic Analogs


Within the arylsulfonamidothiazole chemical space, three structural variables critically govern target engagement and selectivity: (i) the pyridine nitrogen position (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl), (ii) the sulfonamide N-substitution (diethyl vs. dimethyl vs. cyclic amine), and (iii) the sulfonamide attachment regiochemistry (para vs. meta on the benzene ring) [1]. The pyridin-3-yl orientation in this compound produces a distinct hydrogen-bond acceptor geometry compared to pyridin-2-yl analogs, which can chelate metal cofactors owing to their adjacent nitrogen arrangement [2]. Furthermore, the N,N-diethyl substitution confers higher calculated lipophilicity (XLogP ≈ 3.4) compared to N,N-dimethyl variants, affecting both target binding kinetics and passive membrane permeability [3]. These structural features are not interchangeable without altering pharmacological profile.

N,N-Diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide: Differentiation Evidence vs. Closest Analogs


Pyridin-3-yl vs. Pyridin-2-yl: Antibacterial Selectivity

In a controlled series of 18 pyridyl-thiazole sulfonamide hybrids evaluated under identical broth microdilution conditions (CLSI 2018 standard), the pyridin-3-yl substituted derivative 3e exhibited a differentiated antimicrobial spectrum compared to its pyridin-2-yl counterpart 3d. Compound 3d (pyridin-2-yl) showed MIC = 64 µg/mL against S. aureus (ATCC 6538) only, whereas 3e (pyridin-3-yl) showed MIC = 128 µg/mL against S. aureus and E. faecalis (ATCC 29212), and notably MIC = 32 µg/mL against S. epidermidis (ATCC 12228) [1]. This demonstrates that the pyridin-3-yl orientation expands the Gram-positive spectrum to include S. epidermidis while the pyridin-2-yl analog lacks this activity entirely.

Antimicrobial resistance Pyridyl-thiazole SAR Sulfonamide positional isomerism

N,N-Diethyl vs. N-Methylpiperazinamide: 11β-HSD1 Species Selectivity

In the arylsulfonamidothiazole class, the N-substituent on the sulfonamide critically dictates species selectivity of 11β-HSD1 inhibition. The N,N-diethylamide derivative 2a potently inhibited human 11β-HSD1 with IC₅₀ = 52 nM, while the N-methylpiperazinamide analog 2b inhibited only murine 11β-HSD1 with IC₅₀ = 96 nM [1]. Both compounds showed >200-fold selectivity over human and murine 11β-HSD2. This demonstrates that the N,N-diethyl substitution confers human enzyme selectivity, whereas the N-methylpiperazinamide substitution shifts activity toward the murine ortholog—a critical distinction for researchers selecting compounds for human vs. rodent model studies.

11β-HSD1 inhibition Antidiabetic Species selectivity Sulfonamide SAR

Para vs. Meta Regiochemistry: Target Binding Geometry

The para-substitution pattern (benzene-1-sulfonamide at the thiazole 4-position) in the target compound produces a linear molecular geometry with an extended para-axis, compared to the meta-substituted isomer N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide which introduces a 120° kink in the molecular axis . Published thiazolylphenyl-benzenesulfonamido kinase inhibitor patents explicitly claim para-linked benzenesulfonamide-thiazole scaffolds for optimal kinase ATP-binding pocket occupancy, with para-substitution being a critical structural requirement for inhibitory activity against multiple kinases [1]. The linear para-geometry aligns the sulfonamide and pyridyl pharmacophores for simultaneous hinge-region and solvent-channel interactions, a geometry disrupted by meta-substitution.

Regioisomerism Sulfonamide connectivity Thiazole SAR Kinase inhibition

N,N-Diethyl vs. N,N-Dimethyl: Lipophilicity and Permeability

The N,N-diethyl sulfonamide moiety confers higher calculated lipophilicity compared to the N,N-dimethyl analog. Based on computed XLogP values for structurally analogous thiazole-benzenesulfonamide pairs, the diethyl substitution adds approximately 0.8–1.0 logP units relative to the dimethyl variant [1]. This difference is consistent with the Hansch π constant for an additional methylene group (π(CH₂) ≈ 0.5 per carbon). The diethyl derivative 2a demonstrated potent cellular activity (human 11β-HSD1 IC₅₀ = 52 nM in a cell-free assay), indicating that enhanced lipophilicity does not compromise target engagement [2]. N,N-Diethyl sulfonamides also exhibit greater metabolic stability compared to N,N-dimethyl variants due to reduced N-dealkylation susceptibility .

Lipophilicity Physicochemical properties N-alkyl SAR Passive permeability

N,N-Diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide: Optimal Research Applications


Human 11β-HSD1 Inhibitor Screening & Glucocorticoid Modulation

This compound, as a member of the arylsulfonamidothiazole class bearing N,N-diethyl substitution, is suited for human 11β-HSD1 inhibition studies. The class-level evidence from Barf et al. (2002) establishes that N,N-diethylamide arylsulfonamidothiazoles potently inhibit human 11β-HSD1 (IC₅₀ = 52 nM for the prototype) with >200-fold selectivity over 11β-HSD2 [1]. Researchers should procure this specific diethyl-substituted compound rather than N-methylpiperazinamide analogs for human enzyme studies, as the latter show selectivity for murine 11β-HSD1 [1].

Gram-Positive Antimicrobial Spectrum (Pyridin-3-yl Specificity)

Based on direct evidence from the pyridyl-thiazole sulfonamide antibacterial series, the pyridin-3-yl orientation provides a differentiated Gram-positive spectrum that includes S. epidermidis (MIC = 32 µg/mL), a clinically relevant pathogen in device-associated infections [2]. The para-benzenesulfonamide thiazole scaffold with pyridin-3-yl substitution is the correct choice over pyridin-2-yl or pyridin-4-yl isomers when S. epidermidis activity is required.

Kinase Inhibitor Scaffold: ATP-Pocket Pharmacophore

The para-substituted benzenesulfonamide-thiazole connectivity in this compound matches the structural requirements explicitly claimed in kinase inhibitor patents (EP2678336B1) for optimal ATP-binding pocket occupancy [3]. The linear para-geometry enables simultaneous engagement of the hinge region (via pyridyl-thiazole) and solvent-exposed channel (via sulfonamide), a pharmacophore alignment that meta-substituted regioisomers cannot achieve. This compound is suitable as a starting scaffold for kinase-focused medicinal chemistry programs.

SAR of Sulfonamide N-Alkyl Substitution

The N,N-diethyl substitution on the benzenesulfonamide provides a specific lipophilicity and steric profile that can be systematically compared against N,N-dimethyl, N-methylpiperazinyl, and other N-substituted variants within the same thiazole-pyridine core . This makes the compound valuable as a reference point in SAR studies investigating the impact of sulfonamide N-substitution on target potency, selectivity, and physicochemical properties.

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